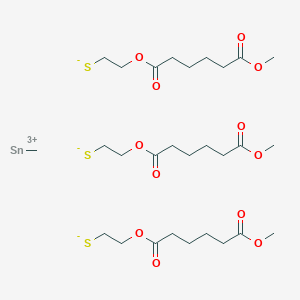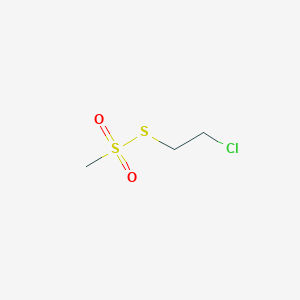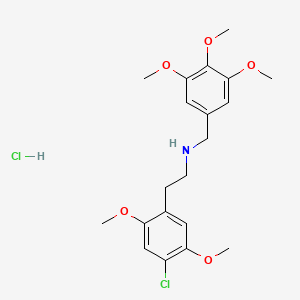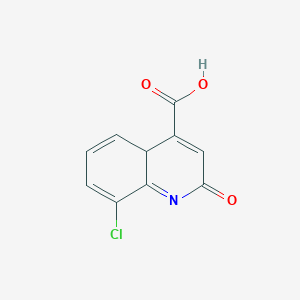
Linoleic acid-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleic acid-d11 is a deuterium-labeled form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It is commonly used as an internal standard for the quantification of linoleic acid by gas chromatography or liquid chromatography-mass spectrometry. Linoleic acid is abundant in various foods, including vegetable oils, meats, nuts, seeds, and eggs .
Preparation Methods
Linoleic acid-d11 is synthesized by incorporating deuterium atoms into linoleic acid. The deuterium labeling is achieved through hydrogen-deuterium exchange reactions, where hydrogen atoms in linoleic acid are replaced with deuterium. This process involves the use of deuterated reagents and catalysts under specific reaction conditions. Industrial production methods for this compound typically involve large-scale hydrogen-deuterium exchange reactions followed by purification steps to obtain high-purity deuterium-labeled linoleic acid .
Chemical Reactions Analysis
Linoleic acid-d11 undergoes various chemical reactions similar to its non-labeled counterpart, linoleic acid. These reactions include:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products. Common reagents for oxidation include oxygen, ozone, and peroxides.
Reduction: Reduction reactions of this compound involve the addition of hydrogen to the double bonds, converting it to saturated fatty acids. Catalysts such as palladium or platinum are often used in these reactions.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Scientific Research Applications
Linoleic acid-d11 has a wide range of scientific research applications, including:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of linoleic acid in various samples.
Biology: this compound is used in studies involving lipid metabolism and the role of polyunsaturated fatty acids in biological systems.
Medicine: Research on this compound includes its effects on cell membranes, inflammation, and its potential therapeutic applications.
Industry: This compound is utilized in the development of biopesticides and other industrial applications where precise quantification of linoleic acid is required .
Mechanism of Action
Linoleic acid-d11 functions similarly to linoleic acid in biological systems. It is a component of membrane phospholipids and plays a role in maintaining membrane fluidity and the transdermal water barrier of the epidermis. Linoleic acid induces oxidative damage to red blood cells and hemoglobin, which is a key aspect of its mechanism of action. The deuterium labeling does not significantly alter the biological activity of this compound, making it a valuable tool for studying the metabolism and effects of linoleic acid .
Comparison with Similar Compounds
Linoleic acid-d11 is unique due to its deuterium labeling, which allows for precise quantification and tracing in scientific studies. Similar compounds include:
Linoleic acid: The non-labeled form of linoleic acid, commonly found in foods and used in various biological processes.
Linoleic acid-d4: Another deuterium-labeled form of linoleic acid with fewer deuterium atoms.
Alpha-linolenic acid: An omega-3 polyunsaturated fatty acid with similar biological functions but different chemical properties.
Arachidonic acid: An omega-6 polyunsaturated fatty acid involved in inflammatory responses and other physiological processes
This compound stands out for its application in precise analytical measurements and research studies, providing valuable insights into the role of linoleic acid in various biological and industrial contexts.
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
(9Z,12Z)-14,14,15,15,16,16,17,17,18,18,18-undecadeuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
OYHQOLUKZRVURQ-JPIWGEEBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)

![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)




![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)

![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)


